methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring:
- Position 1: A phenyl group.
- Position 3: A methyl carboxylate ester.
- Position 4: A (2,4-dichlorobenzyl)oxyimino substituent.
- Position 5: A (4-chlorophenyl)sulfanyl group.
This structural arrangement confers unique physicochemical and biological properties. The imino ether linkage at position 4 distinguishes it from analogs with hydroxyimino or ester substituents.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)sulfanyl-4-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl3N3O3S/c1-33-25(32)23-21(14-29-34-15-16-7-8-18(27)13-22(16)28)24(35-20-11-9-17(26)10-12-20)31(30-23)19-5-3-2-4-6-19/h2-14H,15H2,1H3/b29-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFAQMYGJINJIJ-IPPBACCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NOCC2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/OCC2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring, a chlorophenyl group, and an imino methyl moiety. The presence of the sulfanyl group and the carboxylate functionality contribute to its biological properties.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit antibacterial properties. For instance, derivatives containing the 1,3,4-oxadiazole scaffold have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell membrane integrity.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
Anticancer Properties
Research indicates that pyrazole derivatives can act as anticancer agents . The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways. A review highlighted that 1,3,4-oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. It has shown strong inhibitory activity against urease and acetylcholinesterase, which are significant targets in treating conditions like peptic ulcers and Alzheimer's disease respectively .
| Enzyme | Inhibition IC50 (µM) |
|---|---|
| Urease | 2.14 ± 0.003 |
| Acetylcholinesterase | 0.63 ± 0.001 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Binding Affinity : The compound demonstrates high binding affinity to target proteins involved in metabolic pathways.
- Molecular Docking Studies : In silico studies have suggested that the compound forms stable complexes with target enzymes, leading to effective inhibition .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives that included the target compound. These studies revealed a correlation between structural modifications and biological activity, emphasizing the importance of functional groups in enhancing efficacy .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Compound A : Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS 318237-99-9)
- Key Difference: Position 4 has a hydroxyimino (-CH=N-OH) group instead of the (2,4-dichlorobenzyl)oxyimino substituent.
- ~5.0 for the target compound). This may lower blood-brain barrier penetration but improve aqueous solubility.
Compound B : {5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate (CAS 318248-32-7)
- Key Difference : Position 4 is substituted with a 4-chlorobenzoate ester.
- Impact: The ester group may confer metabolic instability compared to the imino ether, which is more resistant to hydrolysis.
Compound C : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Key Difference : A carboxamide replaces the carboxylate ester at position 3, and the dichlorophenyl group is at position 1.
- Biological Relevance: This compound is a potent cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM). The dichlorophenyl and pyridylmethyl groups contribute to high receptor affinity, suggesting that similar substitutions in the target compound may enhance activity.
Physicochemical Properties
Crystallographic and Conformational Analysis
- Pyrazole derivatives often exhibit planarity between the core ring and aryl substituents. For example, in , dihedral angles between the pyrazole and chlorophenyl rings range from 33.8° to 86.6°, influencing crystal packing and solubility. The target compound’s dichlorobenzyl group may adopt a perpendicular conformation, reducing π-π stacking and improving bioavailability.
Q & A
Q. Table 1: Representative Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| One-pot condensation | 75–82 | Reflux, 12 h, DCM | |
| Stepwise acylation | 68 | Room temp, TEA catalyst | |
| Oxime formation | 85 | Ethanol, NH2OH·HCl |
Advanced Question: How can X-ray crystallography resolve ambiguities in the regiochemistry of substituents on the pyrazole core?
Answer:
Single-crystal X-ray diffraction is critical for confirming:
- Regioselectivity of substituents (e.g., distinguishing 1,3- vs. 1,5-disubstituted pyrazoles).
- Stereochemistry of imino groups and sulfanyl linkages.
Methodology:
- Grow crystals via slow evaporation in ethanol/dichloromethane mixtures.
- Use SHELX software for structure refinement, leveraging intensity data to resolve overlapping electron densities .
- Validate hydrogen bonding (e.g., π-stacking interactions in orthorhombic systems, as seen in analogous compounds with P 21 21 21 space groups) .
Q. Table 2: Crystallographic Parameters
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P 21 21 21 | |
| Unit cell dimensions | a=6.6491 Å, b=7.9627 Å | |
| R-factor | <0.05 |
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Identify substituent patterns (e.g., aryl protons at δ 7.2–7.8 ppm, methyl ester at δ 3.8–4.0 ppm).
- IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1620 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ calculated for C25H17Cl3N3O3S: 544.0124) .
Advanced Question: How can structure-activity relationship (SAR) studies elucidate the role of the 2,4-dichlorobenzyloxyimino group in biological activity?
Answer:
- Step 1: Synthesize analogs with variations in:
- Chlorine substitution (e.g., 4-Cl vs. 2,4-diCl on benzyl groups).
- Oxime linker length (e.g., methyl vs. ethyl spacers).
- Step 2: Test in vitro activity (e.g., enzyme inhibition assays for carbonic anhydrase isoforms ).
- Step 3: Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic effects with binding affinities .
Q. Table 3: SAR Trends in Analogous Compounds
| Substituent Modification | Biological Activity (IC50, nM) | Reference |
|---|---|---|
| 2,4-diCl benzyloxyimino | 12.3 (CA IX inhibition) | |
| 4-Cl benzyloxyimino | 45.7 | |
| Methyl spacer | 89.2 |
Advanced Question: How should researchers address contradictions in reported biological activity data across studies?
Answer:
- Meta-analysis: Compare assay conditions (e.g., pH, temperature, cell lines) from conflicting studies .
- Dose-response validation: Replicate experiments with standardized protocols (e.g., MTT assays for cytotoxicity).
- Computational validation: Perform molecular dynamics simulations to assess target binding under varying conditions .
Basic Question: What purification strategies are optimal for isolating this compound from reaction mixtures?
Answer:
- Liquid-liquid extraction: Separate polar byproducts using ethyl acetate and brine.
- Recrystallization: Use ethanol/water (3:1) for high-purity crystals .
- HPLC: Employ C18 columns with acetonitrile/water gradients for challenging separations .
Advanced Question: How can computational methods predict the metabolic stability of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
